
Predicted chemical properties of Lawrencium
metal.

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Lawrencium

Cat. No.: B1195385 Get Quote

An In-depth Technical Guide to the Predicted Chemical Properties of Lawrencium Metal

For Researchers, Scientists, and Drug Development Professionals

Abstract
Lawrencium (Lr), with atomic number 103, is the final member of the actinide series and is a

synthetic, highly radioactive element.[1] Due to its production on an atom-at-a-time scale and

the short half-lives of its isotopes, the bulk properties of Lawrencium metal have not been

experimentally determined.[2][3] Consequently, its chemical characteristics are primarily

understood through theoretical predictions and a limited number of gas-phase and aqueous

chemistry experiments. This guide provides a comprehensive overview of the predicted

chemical and physical properties of Lawrencium, rooted in relativistic quantum chemical

calculations and experimental data from its lighter homologues and the few available

Lawrencium-specific studies. It details the significant influence of relativistic effects on its

electronic structure, its expected metallic and reactive nature, and the methodologies used to

probe its chemistry.

Predicted Atomic and Physical Properties
Lawrencium is expected to be a solid, silvery metal under normal conditions.[1][4] Its physical

properties are predicted to be similar to its lighter congener in the periodic table, lutetium.[1]

Strong relativistic effects, however, lead to some anomalous characteristics compared to a

simple extrapolation of periodic trends.[1][4]
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Data Summary
The predicted and measured atomic and physical properties of Lawrencium are summarized

in the table below.

Property Predicted/Measured Value Notes

Atomic Number 103 [5]

Atomic Mass [6]

Mass number of the most

stable known isotope, ²⁶⁶Lr

(Half-life: ~11 hours).[1]

Electron Configuration [Rn] 5f¹⁴ 7s² 7p¹

Anomalous ground-state

configuration due to strong

relativistic effects.[1][4][5] The

[Rn] 5f¹⁴ 6d¹ 7s² configuration

is a low-lying excited state.[1]

Oxidation State +3

The dominant and

experimentally confirmed

oxidation state in aqueous

solution.[1][5][7]

Melting Point ~1900 K (1627 °C)
Predicted value, similar to

lutetium (1925 K).[1][5][8]

Density ~14.4 - 16.6 g/cm³ Predicted range.[1][7][9]

Appearance Silvery metal Predicted.[1][4][7]

Crystal Structure Hexagonal Close-Packed (hcp)
Predicted, similar to lutetium.

[1]

Trivalent Metallic Radius 171 pm Predicted.[1]

Ionic Radius (Lr³⁺) 88.1 ± 0.1 pm
Determined from elution

experiments.[1]

Van der Waals Radius 246 pm [5]

Enthalpy of Hydration (Lr³⁺) -3685 ± 13 kJ/mol Calculated value.[1]
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Ionization Energies and Electrode Potentials
The energy required to remove electrons and the tendency of Lawrencium to be reduced are

critical indicators of its chemical behavior. The first ionization potential has been experimentally

measured and aligns closely with theoretical predictions, confirming the anomalous electron

configuration.[10][11]

Parameter Predicted/Measured Value Notes

1st Ionization Energy 4.96 eV (479 kJ/mol)

Experimentally measured, this

value is the lowest among all

lanthanides and actinides.[1]

[10][12]

2nd Ionization Energy > 13.3 eV
Experimentally determined

lower limit.[1][13]

3rd Ionization Energy ~2100 kJ/mol Calculated value.[12]

E°(Lr³⁺/Lr) -2.06 V
Predicted standard electrode

potential.[1][14]

E°(Lr³⁺/Lr²⁺) ≤ -0.44 V

Predicted upper limit,

suggesting Lr²⁺ is unstable in

aqueous solution.[1]

E°(Lr³⁺/Lr⁺) < -1.56 V

Calculated upper limit,

indicating Lr⁺ is highly unlikely

to exist in aqueous solution.[1]

Predicted Chemical Behavior and Reactivity
Despite its anomalous [Rn] 5f¹⁴ 7s² 7p¹ electron configuration, the chemistry of Lawrencium is

predicted to be dominated by the trivalent state (Lr³⁺), behaving as a heavier homologue of

lutetium.[1][5] The three valence electrons are readily available for chemical bonding, and the

filled 5f¹⁴ shell is expected to be part of the core, not participating in chemical reactions.[1]

Reactivity and Compound Formation
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Metallic Behavior: Lawrencium is expected to be a reactive, trivalent metal that is easily

oxidized by air, steam, and acids.[1][7]

Aqueous Chemistry: In aqueous solution, Lawrencium exists as the stable Lr³⁺ ion.[1]

Experiments have been unsuccessful in attempts to reduce Lr³⁺ to Lr²⁺ or Lr⁺, confirming the

stability of the +3 state.[1]

Compound Formation: It is predicted to form compounds typical of a trivalent actinide.[1]

Halides: It reacts with chlorine to form a trichloride (LrCl₃), whose volatility is similar to that

of other late actinide trichlorides.[1][15] Lawrencium(III) fluoride (LrF₃) is expected to be

insoluble in water.[1]

Hydroxides: Lawrencium(III) hydroxide (Lr(OH)₃) is also predicted to be insoluble.[1]

The Role of Relativistic Effects
Relativistic effects, which become significant for heavy elements, are crucial in determining

Lawrencium's properties.[10] These effects arise from the high velocity of inner-shell

electrons, leading to a contraction and stabilization of s and p₁/₂ orbitals and a destabilization of

d and f orbitals.[10][16]

For Lawrencium, this phenomenon is responsible for:

Anomalous Electron Configuration: The strong relativistic stabilization of the 7p₁/₂ orbital

makes the [Rn] 5f¹⁴ 7s² 7p¹ configuration the ground state, rather than the expected [Rn] 5f¹⁴

6d¹ 7s² configuration seen in its homologue lutetium.[1][16][17]

Low First Ionization Energy: The outermost 7p₁/₂ electron is weakly bound, resulting in the

lowest first ionization energy of all actinides and lanthanides.[1][11] This supports its

placement as a d-block element, following the trend of Sc, Y, and Lu.[1]

Chemical Behavior: Despite the anomalous configuration, the energy difference to the 6d

state is small.[1] In chemical environments, all three valence electrons (7s² and 7p¹) are

readily ionized, leading to the dominant Lr³⁺ chemistry that resembles lutetium and other

trivalent actinides.[16][17]
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Caption: Logical relationships of Lawrencium's predicted properties.

Experimental Protocols
Studying Lawrencium is exceptionally challenging due to its rapid decay and atom-at-a-time

production rate.[2] Experiments must be fast, highly efficient, and sensitive.

General Experimental Workflow
A typical experiment involves the synthesis of Lr isotopes, rapid separation from the target

material and other reaction products, transport to a chemistry or physics apparatus,

performance of the chemical reaction or measurement, and detection of the Lr atoms via their

radioactive decay.
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1. Isotope Production

2. Separation & Transport

3. Chemical Analysis

4. Detection

Actinide Target
(e.g., ²⁴⁹Cf)

Particle Accelerator

Light Ion Beam
(e.g., ¹¹B)

Gas-Jet Transport System
(He/KCl aerosol)

Recoiling Lr atoms

Physical/Chemical Separator
(e.g., Mass Analyzer)

Transport

Automated Chemistry System
(e.g., Chromatography Column,

Ion Source)

Mass-separated Lr

Alpha Spectroscopy Detector

Products for analysis

Data Acquisition

Decay Signature
(α-energy, half-life)

Click to download full resolution via product page

Caption: General experimental workflow for Lawrencium studies.
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Protocol: Determination of First Ionization Potential
This experiment measured the energy required to remove the first valence electron from a

neutral Lawrencium atom.[10]

Production: The isotope ²⁵⁶Lr (half-life ~27 s) was produced by bombarding a Californium-

249 target with Boron-11 ions in a particle accelerator.[3][10]

Separation and Neutralization: The recoiling ²⁵⁶Lr products were separated from the beam

using a gas-filled recoil separator and transported to a surface ionizer.

Ionization: The neutral Lr atoms were subjected to a surface ionization process. The atoms

are adsorbed onto a heated metallic surface (e.g., tantalum) with a high work function.

Through thermal desorption, a fraction of the atoms are released as ions (Lr⁺).[3] The

efficiency of this process is strongly dependent on the element's first ionization potential and

the surface temperature.

Analysis: The resulting Lr⁺ ions were guided into a mass separator to isolate them by their

mass-to-charge ratio, eliminating interfering species.[10]

Detection: The mass-separated ²⁵⁶Lr⁺ ions were implanted into a silicon strip detector. The

atoms were identified by measuring the energy and time of their characteristic alpha decay

and the subsequent decays of their daughter products.

Data Interpretation: By measuring the ionization efficiency as a function of the ionizer's

temperature and comparing it to elements with known ionization potentials, the first

ionization potential of Lawrencium was determined to be 4.96 eV.[10]

Protocol: Determination of Trivalency and Ionic Radius
via Ion Exchange Chromatography
This method confirms the stable oxidation state in aqueous solution and measures the ionic

radius by comparing Lawrencium's elution behavior with that of known trivalent lanthanide

ions.[1]

Production and Collection: The longer-lived ²⁶⁰Lr isotope (half-life 2.7 min) was produced and

its atoms were collected on a solid surface.[1]
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Dissolution: The collected atoms were dissolved in an acidic aqueous solution to create Lr³⁺

ions.

Chromatography: The solution was loaded onto a cation-exchange resin column.

Elution: The trivalent ions were eluted from the column using a complexing agent, typically

ammonium α-hydroxyisobutyrate (α-HIB).[1] Smaller ions form stronger complexes with α-

HIB and therefore elute earlier from the column.

Fraction Collection and Detection: The eluate was collected in sequential fractions. Each

fraction was dried and analyzed via alpha spectroscopy to count the number of Lr atoms.

Data Interpretation: By comparing the elution position (the fraction with the highest count of

Lr atoms) to the known elution positions of trivalent lanthanide ions (e.g., Er³⁺, Tm³⁺) under

identical conditions, two key properties were confirmed:

Trivalency: Lawrencium eluted in the same sequence as the trivalent lanthanides,

confirming its +3 oxidation state.[1]

Ionic Radius: The precise elution position allowed for the interpolation of its ionic radius

relative to the lanthanides, yielding a value of 88.1 ± 0.1 pm.[1]

Conclusion
The chemical properties of Lawrencium metal are a fascinating subject dictated by the

interplay of its position as the last actinide and the profound influence of relativistic effects on

its electronic structure. While bulk properties remain beyond experimental reach, theoretical

calculations and atom-at-a-time chemistry experiments paint a consistent picture. Lawrencium
is predicted to be a reactive, silvery, trivalent metal, behaving as a heavier homologue of

lutetium. Its anomalous [Rn] 5f¹⁴ 7s² 7p¹ ground-state configuration, a direct consequence of

relativity, is experimentally supported by its uniquely low first ionization energy. Future research

will continue to rely on sophisticated theoretical models and innovative, ultra-sensitive

experimental techniques to further elucidate the chemistry of this enigmatic element at the

edge of the periodic table.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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